molecular formula C20H26N4O3S B2642115 3-(dimethylamino)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide CAS No. 1428374-04-2

3-(dimethylamino)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2642115
CAS No.: 1428374-04-2
M. Wt: 402.51
InChI Key: DQAFJBMFTDSAEK-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a dimethylamino group and a pyridin-3-ylsulfonyl-piperidin-4-ylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The dimethylamino group is introduced via a nucleophilic substitution reaction, while the pyridin-3-ylsulfonyl-piperidin-4-ylmethyl moiety is attached through a series of coupling reactions. Common reagents used in these reactions include dimethylamine, pyridine-3-sulfonyl chloride, and piperidine. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or N,N-diisopropylethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(dimethylamino)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(dimethylamino)-N-(pyridin-3-ylmethyl)benzamide
  • 3-(dimethylamino)-N-(piperidin-4-ylmethyl)benzamide
  • 3-(dimethylamino)-N-((1-(pyridin-2-ylsulfonyl)piperidin-4-yl)methyl)benzamide

Uniqueness

3-(dimethylamino)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the pyridin-3-ylsulfonyl-piperidin-4-ylmethyl moiety, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Biological Activity

The compound 3-(dimethylamino)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₅H₁₈N₄O₂S
  • Molecular Weight : 350.39 g/mol

The synthesis involves several steps, including the formation of the piperidine moiety and the introduction of the pyridine sulfonyl group. The final coupling with benzamide is achieved using coupling reagents like EDCI and HOBt under basic conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group enhances binding affinity through strong interactions with protein targets, potentially inhibiting their activity. The dimethylamino group may contribute to increased solubility and bioavailability .

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, in vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Antimicrobial Effects

Research has also highlighted the antimicrobial properties of this compound. It has shown efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell wall synthesis, leading to cell lysis and death .

Case Study 1: Anticancer Activity

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells at higher concentrations .

Case Study 2: Antimicrobial Activity

In a separate investigation, this compound was tested against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL. Time-kill studies indicated that the compound effectively reduced bacterial counts within 2 hours of treatment, demonstrating rapid bactericidal activity .

Data Summary

Biological Activity IC50/MIC Values Cell Lines/Organisms Mechanism
Anticancer15 µMMCF-7 (breast cancer)Apoptosis induction
Antimicrobial32 µg/mLStaphylococcus aureusCell wall disruption

Properties

IUPAC Name

3-(dimethylamino)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-23(2)18-6-3-5-17(13-18)20(25)22-14-16-8-11-24(12-9-16)28(26,27)19-7-4-10-21-15-19/h3-7,10,13,15-16H,8-9,11-12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAFJBMFTDSAEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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